3-(4-Bromo-2-ethylphenyl)-3-oxetanamine
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Overview
Description
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine is an organic compound that belongs to the class of oxetanes It features a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to an oxetane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl derivatives, followed by the formation of the oxetane ring and subsequent introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-ethylphenyl isocyanate
- Ethyl 3-(4-bromo-2-ethylphenyl)-2-chloropropanoate
Uniqueness
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other brominated phenyl derivatives, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(4-bromo-2-ethylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
WMTOMQDDPVLVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2(COC2)N |
Origin of Product |
United States |
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